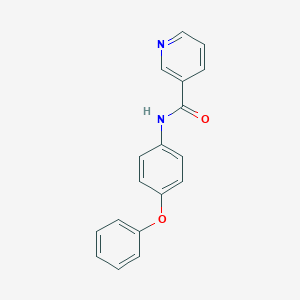
N-(4-phenoxyphenyl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-phenoxyphenyl)nicotinamide, also known as PPNA, is a chemical compound that belongs to the class of nicotinamide derivatives. It has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and material sciences. PPNA has shown promising results in treating various diseases such as cancer, diabetes, and neurodegenerative disorders.
作用機序
The exact mechanism of action of N-(4-phenoxyphenyl)nicotinamide is not fully understood. However, it is believed that N-(4-phenoxyphenyl)nicotinamide exerts its effects by inhibiting certain enzymes and signaling pathways. N-(4-phenoxyphenyl)nicotinamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. N-(4-phenoxyphenyl)nicotinamide has also been shown to inhibit the activity of protein kinase C (PKC), which is a signaling pathway that plays a role in cell growth and differentiation.
生化学的および生理学的効果
N-(4-phenoxyphenyl)nicotinamide has been shown to have several biochemical and physiological effects. N-(4-phenoxyphenyl)nicotinamide has been shown to induce apoptosis, which is programmed cell death. N-(4-phenoxyphenyl)nicotinamide has also been shown to inhibit cell proliferation, which is the growth of cells. N-(4-phenoxyphenyl)nicotinamide has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. N-(4-phenoxyphenyl)nicotinamide has also been shown to have neuroprotective effects by protecting neurons from damage.
実験室実験の利点と制限
N-(4-phenoxyphenyl)nicotinamide has several advantages and limitations for lab experiments. The advantages of N-(4-phenoxyphenyl)nicotinamide include its high potency, selectivity, and low toxicity. N-(4-phenoxyphenyl)nicotinamide has also been shown to have good solubility in water, which makes it easier to work with in lab experiments. The limitations of N-(4-phenoxyphenyl)nicotinamide include its high cost and the limited availability of the compound.
将来の方向性
There are several future directions for N-(4-phenoxyphenyl)nicotinamide research. One future direction is to study the potential of N-(4-phenoxyphenyl)nicotinamide as an anti-cancer agent. N-(4-phenoxyphenyl)nicotinamide has shown promising results in preclinical studies for the treatment of various types of cancer. Another future direction is to study the potential of N-(4-phenoxyphenyl)nicotinamide as a neuroprotective agent. N-(4-phenoxyphenyl)nicotinamide has been shown to have neuroprotective effects in preclinical studies and may have potential for the treatment of neurodegenerative disorders such as Alzheimer's disease. Another future direction is to study the potential of N-(4-phenoxyphenyl)nicotinamide as a photochromic material. N-(4-phenoxyphenyl)nicotinamide has been shown to have potential as a photochromic material, which could have applications in the field of material sciences.
Conclusion:
In conclusion, N-(4-phenoxyphenyl)nicotinamide is a chemical compound that has shown promising results in various fields such as medicinal chemistry, pharmaceuticals, and material sciences. N-(4-phenoxyphenyl)nicotinamide has been extensively studied for its potential applications in treating various diseases such as cancer, diabetes, and neurodegenerative disorders. N-(4-phenoxyphenyl)nicotinamide has several advantages and limitations for lab experiments and has several future directions for research.
合成法
N-(4-phenoxyphenyl)nicotinamide can be synthesized using several methods such as the Suzuki coupling reaction, Buchwald-Hartwig amination, and Ullmann reaction. The most commonly used method for synthesizing N-(4-phenoxyphenyl)nicotinamide is the Suzuki coupling reaction. In this method, the reaction takes place between 4-phenoxyphenyl boronic acid and 3-chloronicotinamide in the presence of a palladium catalyst.
科学的研究の応用
N-(4-phenoxyphenyl)nicotinamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and material sciences. In medicinal chemistry, N-(4-phenoxyphenyl)nicotinamide has shown promising results in treating various diseases such as cancer, diabetes, and neurodegenerative disorders. N-(4-phenoxyphenyl)nicotinamide has also been studied for its potential as an anti-inflammatory agent. In pharmaceuticals, N-(4-phenoxyphenyl)nicotinamide has been studied for its potential in drug delivery systems. In material sciences, N-(4-phenoxyphenyl)nicotinamide has been studied for its potential as a photochromic material.
特性
CAS番号 |
255904-97-3 |
|---|---|
製品名 |
N-(4-phenoxyphenyl)nicotinamide |
分子式 |
C18H14N2O2 |
分子量 |
290.3 g/mol |
IUPAC名 |
N-(4-phenoxyphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C18H14N2O2/c21-18(14-5-4-12-19-13-14)20-15-8-10-17(11-9-15)22-16-6-2-1-3-7-16/h1-13H,(H,20,21) |
InChIキー |
FQQSOTAZLMYVKZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CN=CC=C3 |
正規SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CN=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethanone, 1-[5-chloro-2-[(3-fluorophenyl)thio]phenyl]-](/img/structure/B188948.png)
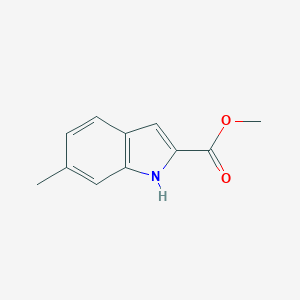
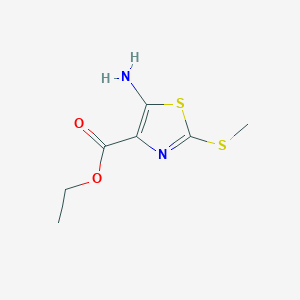
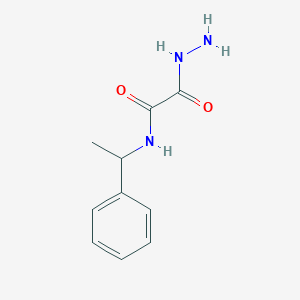
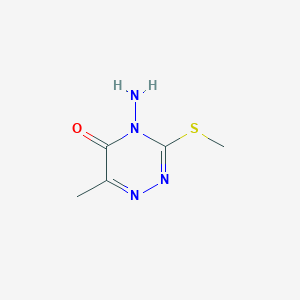
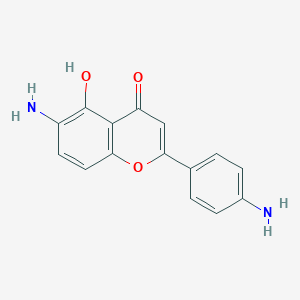
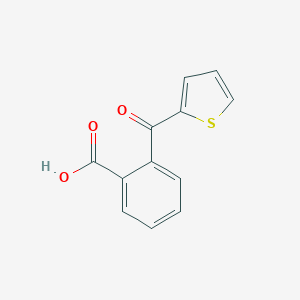
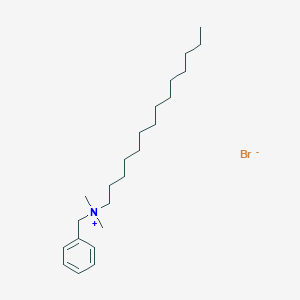
![[(3-Hydroxy-2-quinoxalinyl)carbonyl] urea](/img/structure/B188963.png)
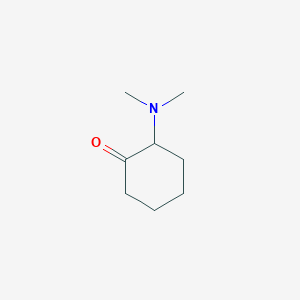
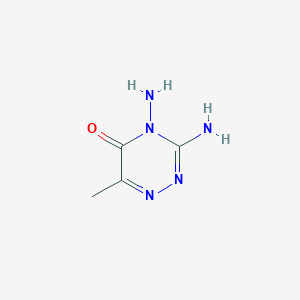
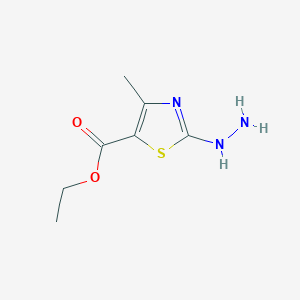
![4-[(Dimethylamino)methyl]benzonitrile](/img/structure/B188967.png)
![Propanedinitrile, [(4-methylphenyl)hydrazono]-](/img/structure/B188971.png)